Cas no 1172014-06-0 (1-(4-fluorophenyl)-N-(2-methylpropyl)-4-propoxy-1H-pyrazole-3-carboxamide)

1-(4-fluorophenyl)-N-(2-methylpropyl)-4-propoxy-1H-pyrazole-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1-(4-fluorophenyl)-N-(2-methylpropyl)-4-propoxy-1H-pyrazole-3-carboxamide
- F5069-0304
- AKOS024494677
- 1-(4-fluorophenyl)-N-isobutyl-4-propoxy-1H-pyrazole-3-carboxamide
- 1172014-06-0
- 1-(4-fluorophenyl)-N-(2-methylpropyl)-4-propoxypyrazole-3-carboxamide
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- Inchi: 1S/C17H22FN3O2/c1-4-9-23-15-11-21(14-7-5-13(18)6-8-14)20-16(15)17(22)19-10-12(2)3/h5-8,11-12H,4,9-10H2,1-3H3,(H,19,22)
- InChI Key: DFAPANGMJUILNC-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)N1C=C(C(C(NCC(C)C)=O)=N1)OCCC
Computed Properties
- Exact Mass: 319.16960512g/mol
- Monoisotopic Mass: 319.16960512g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 373
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.2Ų
- XLogP3: 3.8
1-(4-fluorophenyl)-N-(2-methylpropyl)-4-propoxy-1H-pyrazole-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5069-0304-4mg |
1-(4-fluorophenyl)-N-(2-methylpropyl)-4-propoxy-1H-pyrazole-3-carboxamide |
1172014-06-0 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5069-0304-5μmol |
1-(4-fluorophenyl)-N-(2-methylpropyl)-4-propoxy-1H-pyrazole-3-carboxamide |
1172014-06-0 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5069-0304-20mg |
1-(4-fluorophenyl)-N-(2-methylpropyl)-4-propoxy-1H-pyrazole-3-carboxamide |
1172014-06-0 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5069-0304-30mg |
1-(4-fluorophenyl)-N-(2-methylpropyl)-4-propoxy-1H-pyrazole-3-carboxamide |
1172014-06-0 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5069-0304-2mg |
1-(4-fluorophenyl)-N-(2-methylpropyl)-4-propoxy-1H-pyrazole-3-carboxamide |
1172014-06-0 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5069-0304-10mg |
1-(4-fluorophenyl)-N-(2-methylpropyl)-4-propoxy-1H-pyrazole-3-carboxamide |
1172014-06-0 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5069-0304-100mg |
1-(4-fluorophenyl)-N-(2-methylpropyl)-4-propoxy-1H-pyrazole-3-carboxamide |
1172014-06-0 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5069-0304-2μmol |
1-(4-fluorophenyl)-N-(2-methylpropyl)-4-propoxy-1H-pyrazole-3-carboxamide |
1172014-06-0 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5069-0304-10μmol |
1-(4-fluorophenyl)-N-(2-methylpropyl)-4-propoxy-1H-pyrazole-3-carboxamide |
1172014-06-0 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5069-0304-1mg |
1-(4-fluorophenyl)-N-(2-methylpropyl)-4-propoxy-1H-pyrazole-3-carboxamide |
1172014-06-0 | 1mg |
$54.0 | 2023-09-10 |
1-(4-fluorophenyl)-N-(2-methylpropyl)-4-propoxy-1H-pyrazole-3-carboxamide Related Literature
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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5. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
Additional information on 1-(4-fluorophenyl)-N-(2-methylpropyl)-4-propoxy-1H-pyrazole-3-carboxamide
1-(4-Fluorophenyl)-N-(2-Methylpropyl)-4-Propoxy-1H-Pyrazole-3-Carboxamide: A Comprehensive Overview
The compound with CAS No. 1172014-06-0, known as 1-(4-fluorophenyl)-N-(2-methylpropyl)-4-propoxy-1H-pyrazole-3-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which incorporates a pyrazole ring, a fluorophenyl group, and a propoxy substituent, all of which contribute to its distinctive chemical properties.
Recent studies have highlighted the potential of pyrazole derivatives in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. The presence of the fluorophenyl group in this compound is particularly noteworthy, as it has been shown to enhance the molecule's ability to interact with biological targets, thereby improving its pharmacokinetic properties. Furthermore, the propoxy substituent at the 4-position of the pyrazole ring contributes to increased hydrophilicity, which is crucial for enhancing solubility and bioavailability.
One of the most exciting developments involving this compound is its application in targeted drug delivery systems. Researchers have demonstrated that the molecule's structure allows for efficient conjugation with biocompatible polymers, enabling the creation of nanocarriers that can deliver therapeutic agents directly to diseased tissues. This innovation has significant implications for cancer therapy, where precise targeting can minimize side effects and improve treatment outcomes.
In addition to its pharmaceutical applications, 1-(4-fluorophenyl)-N-(2-methylpropyl)-4-propoxy-1H-pyrazole-3-carboxamide has also been explored for its potential in agricultural chemistry. Studies have shown that this compound exhibits remarkable activity as a fungicide, effectively inhibiting the growth of pathogenic fungi that threaten crop yields. Its ability to disrupt fungal cell membranes without harming plant cells makes it a promising candidate for eco-friendly agricultural solutions.
The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques with rigorous quality control measures. The key steps include the preparation of intermediates such as fluorophenyl derivatives and pyrazole precursors, followed by carefully controlled coupling reactions to assemble the final product. Recent advancements in catalytic methods have significantly improved the yield and purity of this synthesis pathway, making it more feasible for large-scale production.
From a structural standpoint, the molecule's pyrazole ring serves as a versatile scaffold for further functionalization. By modifying substituents at various positions on the ring, chemists can tailor the compound's properties for specific applications. For instance, introducing electron-withdrawing groups can enhance its activity as an enzyme inhibitor, while electron-donating groups may improve its solubility in aqueous environments.
Another area of active research involving this compound is its role in bioimaging technologies. Scientists have discovered that certain derivatives exhibit strong fluorescence under specific conditions, making them ideal candidates for tracking cellular processes in real-time. This capability has opened new avenues for studying disease mechanisms and monitoring therapeutic responses at the molecular level.
In conclusion, 1-(4-fluorophenyl)-N-(2-methylpropyl)-4-propoxy-1H-pyrazole-3-carboxamide represents a cutting-edge advancement in organic chemistry with diverse applications across multiple disciplines. Its unique structure, combined with recent breakthroughs in synthesis and application techniques, positions it as a valuable tool for addressing some of today's most pressing challenges in medicine and agriculture.
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